4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide: is a complex organic compound featuring a piperidine ring, an imidazole group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of piperidine with 2-methylimidazole to form the intermediate piperidine-imidazole compound, which is then further reacted with thiophen-2-yl isocyanate to introduce the thiophene group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole and thiophene groups can be oxidized to form corresponding oxo derivatives.
Reduction: : The piperidine ring can be reduced to form a more saturated ring structure.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Imidazole-2-oxide and thiophene-2-oxide derivatives.
Reduction: : Piperidine derivatives with reduced saturation.
Substitution: : Alkylated or aminated derivatives of the piperidine ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole or thiophene derivatives, but the presence of the piperidine ring and the specific substitution pattern sets it apart. Some similar compounds include:
2-methylimidazole derivatives
Thiophene-2-carboxamide derivatives
Piperidine-based ligands
These compounds may have similar applications but differ in their chemical structure and, consequently, their biological activity and industrial uses.
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYFCUDFSXMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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